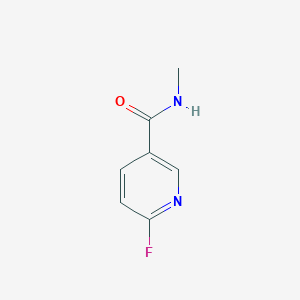
6-Fluoro-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-methylnicotinamide is a fluorinated derivative of nicotinamide, a compound that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-N-methylnicotinamide typically involves the fluorination of nicotinamide derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a hydrogen atom on the nicotinamide ring. This can be achieved using reagents such as silver fluoride (AgF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6-Fluoro-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methylnicotinamide involves its interaction with various molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. This can lead to changes in cellular processes such as metabolism, signal transduction, and gene expression .
Comparison with Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely studied for its role in cellular metabolism and as a vitamin B3 derivative.
Uniqueness: 6-Fluoro-N-methylnicotinamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it more stable and potentially more effective in certain applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
6-fluoro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) |
InChI Key |
AOPSTXKCXOEPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















